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Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-5-amine

Cat. No.: B571671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Bromo-1H-pyrazol-5-amine. Due to the limited availability of direct
experimental spectra in public databases, this document presents a detailed analysis based on
data from structurally related analogs and established principles of spectroscopic interpretation.
The information herein is intended to serve as a valuable resource for the characterization and
utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the estimated and expected spectroscopic data for 3-Bromo-
1H-pyrazol-5-amine. These values are derived from the analysis of analogous compounds,
including other halogenated pyrazoles, and theoretical predictions.

Table 1: Predicted 'H NMR Spectroscopic Data
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Solvent: DMSO-ds

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

Notes

~150 - 155

C5

Carbon bearing the amino

group.

~135 - 140

C3

Carbon bearing the bromine
atom; significant downfield shift
due to the halogen's inductive

effect.

~85-90

C4

Shielded by the adjacent
nitrogen atoms and influenced
by the substituents at C3 and
C5.

Solvent: DMSO-ds

ble 3: licted IR < :

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (amine and

3400 - 3200 Strong, Broad oyrazole)

3150 - 3050 Medium C-H stretching (aromatic)
1640 - 1600 Medium to Strong N-H bending (amine)
1580 - 1550 Medium C=N stretching

1480 - 1450 Medium C=C stretching

~1050 Medium to Strong C-Br stretching

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
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miz Relative Abundance (%) Assighment
161/163 ~100/~98 [M]* (Molecular lon)
82 Variable [M - Br]*

55 Variable Further fragmentation

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid
organic compound such as 3-Bromo-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Bromo-1H-pyrazol-5-amine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

IH NMR Acquisition Parameters:

» Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
e Solvent: DMSO-de.

e Temperature: 298 K.
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Spectral Width: -2 to 16 ppm.

Acquisition Time: ~4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16 to 64, depending on sample concentration.

Referencing: The residual DMSO peak at 6 2.50 ppm.

13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).

e Solvent: DMSO-de.

o Temperature: 298 K.

e Spectral Width: 0 to 180 ppm.

e Acquisition Time: ~1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 to 4096, or more, as needed for adequate signal-to-noise.

o Referencing: The DMSO-ds solvent peak at o 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (~1-2 mg) of 3-Bromo-1H-pyrazol-5-amine with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b571671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Transfer a portion of the powder to a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

o Carefully remove the pellet from the press and place it in the sample holder of the FTIR
spectrometer.

Data Acquisition:

e Mode: Transmittance.

e Spectral Range: 4000 to 400 cm~1.
e Resolution: 4 cm~1.

e Number of Scans: 16 to 32.

e Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a
gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

o Prepare a dilute solution of 3-Bromo-1H-pyrazol-5-amine in a volatile organic solvent (e.g.,
methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Direct Insertion Probe):
 Dip the tip of the direct insertion probe into the sample solution.

» Allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.
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* Insert the probe into the ion source of the mass spectrometer.
o Gradually heat the probe to volatilize the sample into the ion source.

Mass Spectrometer Parameters (EI Mode):

lonization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the
characterization of a novel compound like 3-Bromo-1H-pyrazol-5-amine.
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Caption: Workflow for the synthesis, purification, and structural characterization of 3-Bromo-
1H-pyrazol-5-amine.
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Caption: Logical relationship between spectroscopic techniques and the derived structural
information.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-1H-pyrazol-5-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571671#spectroscopic-data-of-3-bromo-1h-pyrazol-
5-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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